molecular formula C9H11N3O B12626230 1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one CAS No. 918152-23-5

1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B12626230
CAS No.: 918152-23-5
M. Wt: 177.20 g/mol
InChI Key: NMRQQDBROYGLAX-UHFFFAOYSA-N
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Description

1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the imidazole family Imidazole derivatives are known for their broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with propyl isocyanate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted imidazo[4,5-c]pyridin-2-one derivatives.

Scientific Research Applications

1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Similar structure but different ring fusion.

    1-Propyl-1,3-dihydro-2H-imidazo[4,5-d]pyridin-2-one: Another isomer with different properties.

Uniqueness

1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is unique due to its specific ring fusion and the presence of a propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine class. Its unique structure, characterized by a fused ring system combining imidazole and pyridine moieties, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H12N2OC_{10}H_{12}N_2O, with a molecular weight of approximately 165.20 g/mol. The presence of a propyl group attached to the nitrogen atom of the imidazole ring enhances its solubility and biological activity compared to other derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Bactericidal Effects : It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For example, it has an MIC of 15 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Preliminary tests indicate effectiveness against common fungal strains such as Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial activity .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects:

  • In vivo studies demonstrated that it significantly reduces paw edema in animal models, outperforming traditional anti-inflammatory drugs like indomethacin. The observed inhibition rates were around 43% after four hours post-administration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Compound NameStructure TypeUnique Features
1-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-oneImidazo[4,5-c]pyridineMethyl group substitution affecting biological activity
3-Propenyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-oneImidazo[4,5-c]pyridinePotentially enhanced reactivity due to propenyl group
1-Acetyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-oneImidazo[4,5-c]pyridineAcetyl group influencing pharmacokinetics

The propyl substituent is particularly noteworthy as it enhances solubility and modulates interactions with biological targets compared to other derivatives.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Anticancer Effects : A study published in MDPI reported that derivatives of imidazo[4,5-c]pyridine exhibited selective inhibition against PI3Kδ isoform implicated in various cancers. The study highlighted that modifications in substituents could enhance anticancer efficacy significantly .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties where compounds similar to 1-propyl derivatives were tested against clinical isolates. Results indicated that structural variations led to differences in potency against resistant strains of bacteria and fungi .

Properties

CAS No.

918152-23-5

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-propyl-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C9H11N3O/c1-2-5-12-8-3-4-10-6-7(8)11-9(12)13/h3-4,6H,2,5H2,1H3,(H,11,13)

InChI Key

NMRQQDBROYGLAX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=NC=C2)NC1=O

Origin of Product

United States

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